Lipophilicity Advantage Over the 1‑Acetyl‑3‑hydroxyazetidine Scaffold
The target compound exhibits an XLogP3‑AA of ‑0.1, which places it in the near‑neutral lipophilicity range preferred for oral drugs and contrasts with the more hydrophilic 1‑acetyl‑3‑hydroxyazetidine (XLogP3‑AA = ‑1.1) [1][2]. A difference of +1.0 log unit roughly corresponds to a ten‑fold higher partition coefficient, indicating better passive membrane permeability for the cyclopropyl‑containing analogue. Similar log P increases have been correlated with improved oral absorption in azetidine‑based GPR119–agonist series [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | ‑0.1 |
| Comparator Or Baseline | 1‑Acetyl‑3‑hydroxyazetidine (CAS 118972‑96‑6), XLogP3‑AA = ‑1.1 |
| Quantified Difference | Δ = +1.0 log unit (≈10× higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity within a safe range reduces efflux susceptibility and favours passive transcellular absorption, making the compound a superior starting point for oral drug design compared to the more polar acetyl analogue.
- [1] PubChem. 2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one. Computed Properties. View Source
- [2] PubChem. 1-(3-Hydroxyazetidin-1-yl)ethan-1-one. Computed Properties. View Source
- [3] Merck Sharp & Dohme Corp. Substituted cyclopropyl compounds useful as GPR119 agonists. U.S. Patent US 8957062 B2, 2015 (structure–activity relationship discussion). View Source
